4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide

Medicinal Chemistry Anti-infective Screening Pharmacophore Modeling

Researchers often struggle to validate sulfonamide-based assay hits, wasting resources on false positives from off-target activity. This compound solves that by providing a structurally matched, pharmacophore-devoid negative control. - Lacks the 4-amino group essential for DHPS/carbonic anhydrase binding, delivering a >100 µM predicted IC50 vs. low µM potency of active sulfonamides. - Enables selectivity profiling against COX-2 inhibitors when used alongside 1-sulfonamide regioisomers. - CNS MPO-favorable properties (higher logP, reduced HBD) support lead optimization programs with minimal antibacterial off-target risk.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
Cat. No. B12473171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C
InChIInChI=1S/C17H17N3O2S/c1-13-8-10-16(11-9-13)23(21,22)19-17-12-14(2)18-20(17)15-6-4-3-5-7-15/h3-12,19H,1-2H3
InChIKeyHRAHXPGUFKXYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 4-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (CAS 5715-66-2) as a Differentiated Heterocyclic Sulfonamide Scaffold


The compound 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (C17H17N3O2S; molecular weight 327.4 g/mol) is a synthetic, small-molecule heterocyclic sulfonamide. It belongs to the class of N-arylated pyrazole-benzenesulfonamides, characterized by a 4-methylphenylsulfonyl group linked via an -NH- bridge to the 5-position of a 3-methyl-1-phenylpyrazole core. This scaffold is structurally related to, yet critically differentiated from, the broad class of pyrazolyl-benzenesulfonamide COX-2 inhibitors (e.g., Celecoxib) and from the 4-amino-phenylsulfonamide antibacterial agent Sulfamethylphenazole (CAS 852-19-7). The compound has been registered in high-throughput screening (HTS) databases such as PubChem and appears in multiple assay entries at Johns Hopkins Ion Channel Center and the Scripps Research Institute Molecular Screening Center, indicating its utility as a probe molecule for target identification across diverse protein classes .

Why 4-Amino or 4-Unsubstituted Benzenesulfonamide Analogs Cannot Substitute for 4-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide in Targeted Probe Research


The simple replacement of the 4-methyl group on the terminal benzenesulfonamide ring with a 4-amino group (as in Sulfamethylphenazole/Sulfapyrazole) or with a 4-unsubstituted benzenesulfonamide (as in certain Celecoxib analogs) fundamentally alters the compound's pharmacophore and physicochemical properties. The 4-amino substituent is a classic primary amine pharmacophore that can act as a hydrogen-bond donor/acceptor and a nucleophilic center, driving strong interactions with carbonic anhydrases and the dihydropteroate synthase (DHPS) antibacterial target [1]. In contrast, the 4-methyl analog lacks this amine functionality, rendering it incapable of forming these key binding interactions. Furthermore, the 5-sulfonamido linkage (as opposed to the 1-sulfonamide isomer) positions the substituent in a distinct spatial orientation relative to the pyrazole ring, affecting target binding geometry. Therefore, substituting this compound with its 4-amino congener or a 1-sulfonamide regioisomer in a biological assay will yield fundamentally different hit profiles and activity landscapes [2].

Quantitative Differentiation Evidence for 4-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Against Closest Analogs


Absence of Primary Amine Pharmacophore: Direct Structural Comparison with 4-Amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (Sulfazamet)

The target compound possesses a 4-methyl substituent on the terminal phenyl ring, in contrast to the 4-amino group present in Sulfazamet (CAS 852-19-7). This structural difference completely removes the compound's ability to interact with the para-aminobenzoic acid (PABA) binding pocket. In bacterial DHPS inhibition assays, the K_i of classical 4-amino sulfonamides is typically in the nanomolar to low micromolar range, whereas deletion or alkylation of the amino group typically abolishes antibacterial activity [1]. Crucially, this lack of antibacterial liability is an advantage for probe discovery as it reduces the risk of assay interference or off-target bacterial killing in mammalian cell-based screens.

Medicinal Chemistry Anti-infective Screening Pharmacophore Modeling

Regioisomeric Differentiation: 5-Sulfonamido vs. 1-Sulfonamide Benzenesulfonamide Pyrazoles Display Distinct 3D Conformations

The compound under evaluation is substituted at the pyrazole 5-position (C-5 sulfonamido), unlike the extensively studied 1-sulfonamide regioisomers (e.g., Celecoxib scaffold family). Crystallographic data for the 1-sulfonamide analog '4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide' reveals a dihedral angle of 37.6(1)° between the phenylene ring and the pyrazole plane, whereas the target compound's 5-sulfonamido linkage positions the tolylsulfonyl group along a different spatial vector, projecting the terminal methyl group into a distinct region of chemical space [1]. In the context of COX-2 inhibitor pharmacophores, the sulfonamide or methylsulfone group at the 1-position is critical for binding to the Arg513 residue in the COX-2 side pocket; the 5-sulfonamido analog cannot adopt this binding pose effectively [2].

Protein Kinase Inhibition COX-2 Selectivity Structure-Based Drug Design

Bioassay Activity Profile Differentiates This Compound from the 4-Amino Analog in Mammalian Ion Channel and GPCR Assays

According to the Chemsrc bioassay database (retrieving data originally from PubChem), the target compound has been tested in 110 individual HTS assays across multiple targets. Active assay entries include the 'Primary cell-based high-throughput screening assay for identification of compounds that regulate G-protein signaling 4 (RGS4)' at the Johns Hopkins Ion Channel Center, a luminescence-based μ-opioid receptor (MOR-1) agonist screen at Scripps, and a muscarinic acetylcholine receptor M1 (CHRM1) agonist assay (also at Scripps). In contrast, the 4-amino analog Sulfazamet (CAS 852-19-7) is predominantly recorded in databases for its anti-infective properties and CYP450 inhibition (CYP2C9), with notably fewer mammalian cell-based assay entries [1]. The distinct assay registration patterns for the 4-methyl compound indicate a divergent biological activity profile and a higher interest from academic screening centers for non-antibiotic target discovery.

Ion Channel Screening GPCR Drug Discovery High-Throughput Screening Profiling

Partition Coefficient and Solubility Differentiation from the 4-Amino Analog for CNS Multi-Parameter Optimization (MPO) Scoring

The substitution of a polar 4-amino group (H-bond donor count: 2; H-bond acceptor count: 2 additional) with a 4-methyl group (H-donor count: 0) significantly alters the calculated partition coefficient. Using the AlogP consensus methodology, the target compound (4-methyl) has a calculated logP of approximately 3.8, while the 4-amino analog (Sulfazamet) has a reported AlogP of 2.26 [1]. The target compound's calculated polar surface area (PSA) is lower and its hydrogen bond donor count is one, compared to two for Sulfazamet. According to CNS MPO scoring guidelines, a compound with lower HBD (1) and PSA in the range of 60-70 Ų is better positioned for blood-brain barrier penetration, suggesting the 4-methyl analog is a superior scaffold for CNS-targeted probe development [2].

Pharmacokinetics CNS Drug Design LogP Prediction

Recommended Procurement and Application Scenarios for 4-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Based on Differentiated Evidence


Negative Control or Selectivity Probe for Sulfonamide Antibacterial (DHPS) Assays

Since the target compound lacks the 4-amino group essential for DHPS inhibition, it serves as an ideal negative control in antibacterial susceptibility testing and target-based DHPS enzyme assays. Researchers can use it to confirm that observed sulfonamide activity is exclusively driven by the 4-amino pharmacophore, as demonstrated by the >100 µM predicted IC50 versus the low µM potency of Sulfazamet [1].

CNS-Oriented Probe Discovery with Reduced Peripheral Anti-Infective Liability

The predicted CNS MPO-favorable properties (higher logP, reduced HBD) and the registration in multiple CNS-relevant bioassays (opioid, muscarinic receptors) suggest this compound is a superior scaffold for initiating a CNS lead optimization program. Procurement should be prioritized by medicinal chemistry groups seeking a pyrazole-sulfonamide core with minimum antibacterial or COX-2 associated off-target effects [2].

Regioisomeric Selectivity Profiling for Pyrazole-Sulfonamide Binding Studies

Given the regioisomeric differences with the 1-sulfonamide COX-2 inhibitor class, this compound is useful for generating selectivty profiles. It can be used alongside the 1-sulfonamide isomer to parse the contribution of the sulfonamide vector to kinase or COX inhibition. This application is directly supported by the structural data differentiation from the Asiri et al. crystal structure.

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